prostaglandine A1

Vue d'ensemble

Description

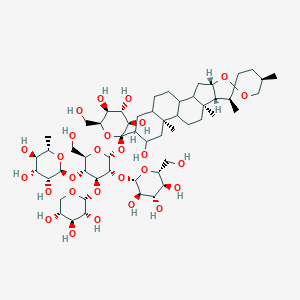

La prostaglandine A1 est un composé naturel dérivé de la prostaglandine E1 par un processus de déshydratation. Elle appartient à la famille des prostaglandines, qui sont des composés lipidiques ayant divers effets hormonaux chez les animaux. La this compound est connue pour son rôle dans l'inhibition de la croissance tumorale, de l'inflammation, de la réplication virale, de l'agrégation plaquettaire et de l'apoptose neuronale .

Applications De Recherche Scientifique

Prostaglandin A1 has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the behavior of prostaglandins and their derivatives in various chemical reactions.

Biology: Prostaglandin A1 is studied for its role in cellular processes such as apoptosis, inflammation, and cell signaling.

Mécanisme D'action

Target of Action

Prostaglandins, including PGA1, primarily target G protein-coupled receptors on the cell surface . These receptors initiate intracellular signal transductions, including cyclic adenosine monophosphate (cAMP)- and calcium ion (Ca2+)-induced cascades .

Mode of Action

PGA1 is known to inhibit tumor growth, inflammation, virus replication, platelet aggregation, and excitotoxin-induced neuron apoptosis . It promotes vasodilation and inhibits platelet activation by blocking increases in intracellular calcium concentration and thromboxane A2 (TXA2) synthesis .

Biochemical Pathways

Arachidonic acid-derived prostaglandins, including PGA1, contribute to the development of inflammation as intercellular pro-inflammatory mediators . They also promote the excitability of the peripheral somatosensory system, contributing to pain exacerbation . Prostaglandins and their receptors play important roles in the occurrence and development of pulmonary arterial hypertension (PAH) through vasoconstriction, vascular smooth muscle cell proliferation and migration, inflammation, and extracellular matrix remodeling .

Pharmacokinetics

While specific pharmacokinetic data for PGA1 is limited, prostaglandins in general are known to have a short half-life due to rapid metabolism and excretion . They are usually administered locally to ensure effective concentrations at the site of action while minimizing systemic side effects .

Result of Action

PGA1 has been shown to have neuroprotective effects in a rodent ischemic model . It also inhibits the activation of platelets, likely through blocking increases in intracellular calcium concentration and TXA2 synthesis . Furthermore, it has been found to have antimitotic and antiproliferative effects .

Action Environment

The action of PGA1 can be influenced by various environmental factors. For instance, the presence of inflammation can enhance the effects of PGA1, as prostaglandins contribute to the development of inflammation as intercellular pro-inflammatory mediators . Additionally, the local concentration of PGA1 can significantly impact its efficacy, which is why it is often administered locally .

Analyse Biochimique

Biochemical Properties

Prostaglandin A1 is involved in multiple biological processes via Michael addition . It binds to more than 1000 proteins, some of which are associated with Alzheimer’s disease and especially with tauopathies .

Cellular Effects

Prostaglandin A1 has been found to have inhibitory effects on tumor growth, inflammation, viral replication, platelet aggregation, and neurotoxin-induced neuronal apoptosis .

Molecular Mechanism

Prostaglandin A1 exerts its effects at the molecular level through a mechanism involving the formation of a Michael adduct with cysteine 377 of PPP2R1A . This interaction activates PPP2R1A, leading to a decrease in tau phosphorylation .

Temporal Effects in Laboratory Settings

In laboratory settings, short-term administration of Prostaglandin A1 in tau P301S transgenic mice significantly decreased tau phosphorylation at Thr181, Ser202, and Ser404 in a dose-dependent manner . Long-term treatment with Prostaglandin A1 resulted in improvements in cognitive decline in these mice .

Dosage Effects in Animal Models

The effects of Prostaglandin A1 vary with different dosages in animal models. For instance, in tau P301S transgenic mice, Prostaglandin A1 significantly reduced tau phosphorylation, resulting in improvements in cognitive decline .

Metabolic Pathways

Prostaglandin A1 is a metabolic product of cyclooxygenase 2 (COX-2)

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La prostaglandine A1 peut être synthétisée à partir de la prostaglandine E1 par une réaction de déshydratation. Le processus implique généralement l'utilisation d'agents déshydratants tels que l'oxychlorure de phosphore ou le dicyclohexylcarbodiimide dans des conditions contrôlées pour éliminer les molécules d'eau et former le composé souhaité .

Méthodes de production industrielle : La production industrielle de this compound implique souvent une synthèse à grande échelle utilisant des techniques de déshydratation similaires. Le processus est optimisé pour le rendement et la pureté, avec un contrôle strict des conditions de réaction afin d'assurer la cohérence et la qualité du produit final .

Analyse Des Réactions Chimiques

Types de réactions : La prostaglandine A1 subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former différents dérivés, qui peuvent avoir des activités biologiques distinctes.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la this compound, modifiant potentiellement ses propriétés biologiques.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont souvent utilisés.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés de la this compound avec des groupes fonctionnels supplémentaires contenant de l'oxygène, tandis que la réduction peut produire des analogues plus saturés .

4. Applications de la recherche scientifique

La this compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Elle est utilisée comme composé modèle pour étudier le comportement des prostaglandines et de leurs dérivés dans diverses réactions chimiques.

Biologie : La this compound est étudiée pour son rôle dans les processus cellulaires tels que l'apoptose, l'inflammation et la signalisation cellulaire.

5. Mécanisme d'action

La this compound exerce ses effets par plusieurs mécanismes :

Cibles moléculaires : Elle interagit avec des récepteurs spécifiques à la surface des cellules, déclenchant des voies de signalisation intracellulaires.

Voies impliquées : La this compound module des voies liées à l'inflammation, à l'apoptose et à la prolifération cellulaire.

Comparaison avec d'autres prostaglandines :

Prostaglandine E1 : Alors que la prostaglandine E1 est le précurseur de la this compound, elle a des activités biologiques différentes, notamment la vasodilatation et l'inhibition de la sécrétion d'acide gastrique.

Liste de composés similaires :

- Prostaglandine E1

- Prostaglandine F2α

- Prostaglandine D2

- Prostaglandine I2 (prostacycline)

- Thromboxane A2

La this compound se distingue par sa combinaison unique de propriétés anti-inflammatoires, antitumorales et anti-agrégation plaquettaire, ce qui en fait un composé précieux dans les contextes de recherche et thérapeutique.

Comparaison Avec Des Composés Similaires

- Prostaglandin E1

- Prostaglandin F2α

- Prostaglandin D2

- Prostaglandin I2 (Prostacyclin)

- Thromboxane A2

Prostaglandin A1 stands out due to its unique combination of anti-inflammatory, anti-tumor, and anti-platelet aggregation properties, making it a valuable compound in both research and therapeutic contexts.

Propriétés

IUPAC Name |

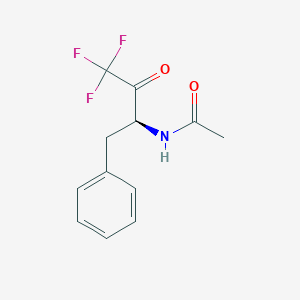

7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12-18,21H,2-11H2,1H3,(H,23,24)/b14-12+/t16-,17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGKHCLZFGPIKKU-LDDQNKHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347314 | |

| Record name | Prostaglandin A1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prostaglandin A1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002656 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14152-28-4 | |

| Record name | PGA1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14152-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prostaglandin A1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014152284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prostaglandin A1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14152-28-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROSTAGLANDIN A1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VYR271N44P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Prostaglandin A1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002656 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Prostaglandin A1 (PGA1) exert its anti-inflammatory effects?

A1: Prostaglandin A1 (PGA1) can enhance the expression of interleukin-10 (IL-10) in lipopolysaccharide (LPS)-stimulated mouse peritoneal macrophages. [] This synergistic effect is dependent on NF-κB activation and involves the mitogen-activated protein (MAP) kinases p38 and SAPK/JNK signaling pathways. [] Additionally, the peroxisome proliferator-activated receptor gamma (PPARγ) pathway may also play a role in PGA1's effects on IL-10 expression. []

Q2: What is the role of Prostaglandin A1 (PGA1) in regulating tau phosphorylation?

A2: Research suggests that Prostaglandin A1 (PGA1) can inhibit the phosphorylation of tau protein, a key player in Alzheimer's disease (AD) pathology. [] This effect is mediated by the activation of protein phosphatase 2A (PP2A), specifically its scaffold subunit A alpha (PPP2R1A). [] PGA1 directly binds to PPP2R1A at the cysteine 377 residue via a Michael addition mechanism, enhancing PP2A activity and leading to reduced tau phosphorylation. []

Q3: How does Prostaglandin A1 (PGA1) interact with nuclear factor-κB (NF-κB) signaling?

A3: Studies show that Prostaglandin A1 (PGA1) can inhibit NF-κB activation, a critical transcription factor involved in inflammatory responses. [] In rat models of focal cerebral ischemia, PGA1 blocked ischemia-induced increases in phospho-IKKα levels, reversed the decline in IκBα levels, and attenuated the nuclear translocation of NF-κB p65. [] This inhibition of NF-κB signaling contributes to PGA1's neuroprotective effects. [, ]

Q4: Can Prostaglandin A1 (PGA1) induce heat shock protein (HSP) expression?

A4: Yes, Prostaglandin A1 (PGA1) has been shown to induce the expression of heat shock proteins, particularly HSP70, in various cell types. [, , , , , , ] This induction of HSPs is thought to contribute to the antiviral and cytoprotective effects of PGA1. [, , , ]

Q5: What is the role of Prostaglandin A1 (PGA1) in regulating the cell cycle?

A5: Prostaglandin A1 (PGA1) has demonstrated antiproliferative effects by inducing cell cycle arrest in various cancer cell lines. [, ] In S-49 cyc− lymphoma cells, which lack adenylate cyclase activity, dimethyl Prostaglandin A1 (dmPGA1) inhibited DNA synthesis and arrested cells at the G1/S phase transition. [] This arrest was reversible upon PGA1 removal, indicating a cytostatic rather than cytotoxic effect. []

Q6: What is the molecular formula and weight of Prostaglandin A1 (PGA1)?

A6: Prostaglandin A1 (PGA1) has a molecular formula of C20H32O5 and a molecular weight of 352.46 g/mol.

Q7: What are the in vitro and in vivo effects of Prostaglandin A1 (PGA1) on tumor cells?

A7: Prostaglandin A1 (PGA1) has demonstrated antitumor activity in various experimental models. In vitro studies show that PGA1 inhibits the growth of human melanoma colony-forming cells in a dose-dependent manner. [] Animal studies have also shown that PGA1 administration can suppress the growth of established human melanoma tumors in athymic nude mice. []

Q8: What evidence suggests the neuroprotective potential of Prostaglandin A1 (PGA1)?

A8: Preclinical studies suggest that Prostaglandin A1 (PGA1) may have neuroprotective effects. For instance, in rat models of permanent focal cerebral ischemia, PGA1 reduced infarct size, blocked NF-κB activation, and upregulated PPARγ expression. [] In vitro, PGA1 protected human dopaminergic SH-SY5Y cells from rotenone-induced apoptosis by inducing HSPs and blocking NF-κB nuclear translocation. []

Q9: What are the effects of Prostaglandin A1 (PGA1) on renal function?

A9: Studies in conscious dogs revealed that the effects of Prostaglandin A1 (PGA1) on renal function depend on sodium balance. [] In sodium-replete dogs, PGA1 increased glomerular filtration rate, renal blood flow, and sodium excretion. [] Conversely, in sodium-depleted dogs, PGA1 reduced glomerular filtration rate and sodium excretion while increasing plasma renin activity. [] These findings suggest a complex interplay between PGA1, sodium balance, and the renin-angiotensin system.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B148630.png)

![2-[(2-Phenylethyl)thio]nicotinic acid](/img/structure/B148639.png)